molecular formula C16H12FNO3 B13413842 2-(3-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid CAS No. 51234-75-4

2-(3-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid

Cat. No.: B13413842
CAS No.: 51234-75-4
M. Wt: 285.27 g/mol
InChI Key: QPJRVPQZLARJGF-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid is an organic compound that features a benzoxazole ring substituted with a 3-fluorophenyl group and an alpha-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alpha-methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the benzoxazole ring or the fluorophenyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced benzoxazole or fluorophenyl derivatives.

    Substitution: Formation of substituted benzoxazole or fluorophenyl derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid is unique due to the combination of its fluorophenyl and benzoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

51234-75-4

Molecular Formula

C16H12FNO3

Molecular Weight

285.27 g/mol

IUPAC Name

2-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid

InChI

InChI=1S/C16H12FNO3/c1-9(16(19)20)10-5-6-14-13(8-10)18-15(21-14)11-3-2-4-12(17)7-11/h2-9H,1H3,(H,19,20)

InChI Key

QPJRVPQZLARJGF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)F)C(=O)O

Origin of Product

United States

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